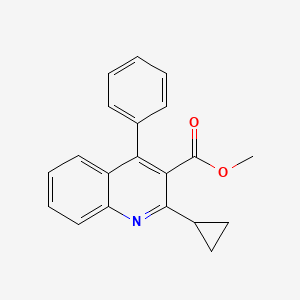

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

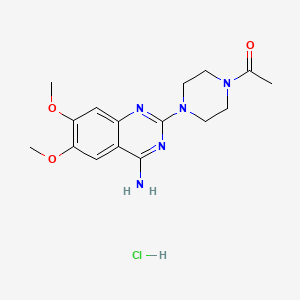

“Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate” is a chemical compound with the molecular formula C20H17NO2. It is one of the impurities of pitavastatin, a potent HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl-2-chloroquinoline-3-carboxylates were obtained from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of “Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate” can be represented by the InChI code:1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H . Physical And Chemical Properties Analysis

“Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate” has a molecular weight of 303.35 g/mol . It is usually stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Heterocyclic Amines in Cancer Research

Research on heterocyclic amines (HAs), including quinoline derivatives, has explored their role in carcinogenesis, particularly in mammary gland cancer. Snyderwine (1994) reviewed the dietary influence of HAs, such as PhIP, found in cooked meats, on breast cancer, highlighting the metabolic activation of HAs and their DNA adduct formation in mammary glands. This research emphasizes the etiologic role of food-derived HAs, suggesting potential avenues for investigating the carcinogenic potential of related quinoline derivatives in dietary contexts (Snyderwine, 1994).

Radical Cyclizations in Organic Synthesis

The work by Ishibashi and Tamura (2004) on controlling the regiochemistry of radical cyclizations provides foundational knowledge for synthesizing carbo- and heterocyclic compounds, including quinolines. This research offers insights into the synthetic applications of quinoline derivatives in creating physiologically active compounds, highlighting the versatility of radical cyclizations in organic chemistry (Ishibashi & Tamura, 2004).

Antioxidant Properties and Applications

The oxidative stability provided by certain quinoline derivatives is crucial in various fields, including pharmaceuticals and food science. Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with quinoline derivatives, underlines their role in preventing oxidative damage and extending product shelf life. Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on the importance of understanding the ecological and health impacts of these compounds (Liu & Mabury, 2020).

Neuroprotective and Therapeutic Potential

Research into the neuroprotective and therapeutic properties of quinoline derivatives, as highlighted by Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018), explores the potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in treating central nervous system disorders. This review discusses the complex mechanisms of neuroprotection, antidepressant, and antiaddictive properties of 1MeTIQ, suggesting similar potential applications for related compounds (Antkiewicz‐Michaluk et al., 2018).

Environmental Degradation and Toxicity

The environmental fate and toxicity of quinoline derivatives, including their degradation pathways and by-products, are crucial for assessing their ecological impact. Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed the advanced oxidation processes for degrading acetaminophen, a model compound, highlighting the relevance of understanding the environmental behavior and potential toxicity of quinoline derivatives and their by-products (Qutob et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGIMCZZDJUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857071 |

Source

|

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

CAS RN |

868536-53-2 |

Source

|

| Record name | Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)